molecular formula C28H28N2O2 B15210145 (4S,4'S)-2,2'-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole)

Cat. No.: B15210145
M. Wt: 424.5 g/mol
InChI Key: LVCKEQUNKCJZEQ-CLJLJLNGSA-N
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Description

(4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of the Oxazole Rings: The oxazole rings can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

    Connecting the Oxazole Rings: The two oxazole rings are connected via a dimethyl-phenylene bridge. This step may involve a Friedel-Crafts alkylation reaction using a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the oxazole rings, potentially converting them to oxazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the phenyl and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce oxazolines.

Scientific Research Applications

Chemistry

In chemistry, (4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes could be useful in drug design and development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its interactions with biological targets might lead to the development of new drugs for various diseases.

Industry

In the industrial sector, (4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole) could be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrothiazole): Similar structure but with sulfur atoms instead of oxygen in the rings.

    (4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydroimidazole): Similar structure but with nitrogen atoms in the rings.

Uniqueness

The uniqueness of (4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole) lies in its specific arrangement of oxazole rings and the dimethyl-phenylene bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C28H28N2O2

Molecular Weight

424.5 g/mol

IUPAC Name

(4S)-2-[[2,4-dimethyl-5-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phenyl]methyl]-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C28H28N2O2/c1-19-13-20(2)24(16-28-30-26(18-32-28)22-11-7-4-8-12-22)14-23(19)15-27-29-25(17-31-27)21-9-5-3-6-10-21/h3-14,25-26H,15-18H2,1-2H3/t25-,26-/m1/s1

InChI Key

LVCKEQUNKCJZEQ-CLJLJLNGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1CC2=N[C@H](CO2)C3=CC=CC=C3)CC4=N[C@H](CO4)C5=CC=CC=C5)C

Canonical SMILES

CC1=CC(=C(C=C1CC2=NC(CO2)C3=CC=CC=C3)CC4=NC(CO4)C5=CC=CC=C5)C

Origin of Product

United States

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